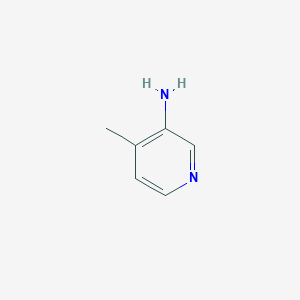

3-Amino-4-methylpyridine

Overview

Description

3-Amino-4-methylpyridine (CAS 3430-27-1) is a pyridine derivative with the molecular formula C₆H₈N₂ and a molecular weight of 108.14 g/mol . It serves as a critical intermediate in synthesizing the anti-AIDS drug nevirapine . Industrially viable synthesis routes include:

- Method 1: Grignard reaction of 3-bromo-4-methylpyridine with boronic acid ester, followed by amination using inorganic amides and metal oxide catalysts (yield: ~65%) .

- Method 2: Catalytic hydrogenation of chlorinated intermediates derived from 2-amino-4-methylpyridine . These methods emphasize mild reaction conditions and scalability, addressing traditional challenges like low yields and harsh synthesis requirements .

Preparation Methods

Traditional Nitration-Reduction Methods

Early synthetic routes for 3-amino-4-methylpyridine relied on nitrating 4-methylpyridine followed by reduction. One approach involved treating 4-methylpyridine with dinitrogen pentoxide (N₂O₅) at -78°C to yield 3-nitro-4-methylpyridine, which was subsequently reduced using hydrogen gas and a palladium/carbon catalyst . While this method provided moderate yields (~70–80%), it faced operational challenges due to the instability of N₂O₅ and the need for cryogenic conditions. An alternative nitration protocol using trifluoroacetic anhydride and concentrated nitric acid at elevated temperatures (50–60°C) achieved similar yields but required expensive, non-recyclable solvents . These methods, though historically significant, are largely obsolete due to their hazardous reagents, multi-step workflows, and poor scalability.

Chlorination-Amidation-Amination Sequence

A robust three-step process developed by involves chlorination, amidation, and amination (Fig. 1).

Chlorination of 3-Cyano-4-methylpyridine

The starting material, 3-cyano-4-methylpyridine, undergoes chlorination with phosphorus oxychloride (POCl₃) under reflux (115°C, 2 h) to form 2-chloro-3-cyano-4-methylpyridine. Excess POCl₃ is removed via distillation, and the product is isolated by filtration (yield: 89–92%) .

Sulfuric Acid-Mediated Amidation

The chlorinated intermediate is treated with concentrated sulfuric acid at 90°C for 3 h, converting the cyano group (-CN) to a primary amide (-CONH₂). After quenching with water and cooling to 10°C, 2-chloro-3-amido-4-methylpyridine crystallizes (yield: 85–88%) .

Bromination-Amination

The final step employs bromine and sodium hydroxide in an aqueous medium. Adding bromine (0.204 mol) to a chilled NaOH solution (0.224 mol, 0°C) followed by the amide intermediate (0.204 mol) initiates nucleophilic substitution. Heating to 70°C for 1 h completes the reaction, yielding this compound after extraction with methylene chloride (93.1% yield, mp: 69°C) .

Key Spectral Data

-

¹H NMR (CDCl₃): δ 7.5 (d, J = 4.64 Hz, 1H), 7.0 (d, J = 4.28 Hz, 1H), 5.25 (s, 2H), 2.1 (s, 3H) .

-

IR : Peaks at 3116, 1539, and 1380 cm⁻¹ confirm NH₂ and C-N vibrations .

One-Step Boronic Acid Amination

A groundbreaking method from utilizes 4-methylpyridine-3-boronic acid as a precursor, reacting with inorganic amines (e.g., NH₃, NH₄Cl) in the presence of metal oxide catalysts (Table 1).

Reaction Conditions

-

Catalyst : Red copper oxide (Cu₂O, 0.02 mol) or silver suboxide (Ag₂O, 0.01 mol).

-

Solvent : Methanol/water (1:1 v/v) at room temperature.

-

Time : 1–4 h (monitored by TLC).

This single-step protocol avoids cryogenic conditions and hazardous reagents, achieving yields up to 95% .

Mechanistic Insight

The boronic acid undergoes transmetalation with the catalyst, forming a reactive intermediate that couples with ammonia. The metal oxide facilitates boron-nitrogen bond cleavage, releasing the desired amine (Fig. 2).

Comparative Analysis of Synthetic Methods

Table 1 summarizes critical parameters for the leading methods:

| Method | Steps | Catalyst | Yield | Conditions |

|---|---|---|---|---|

| Nitration-Reduction | 3 | Pd/C | 70–80% | Cryogenic, H₂ gas |

| Chlorination-Amidation | 3 | None | 85–93% | Reflux (115°C) |

| Boronic Acid | 1 | Cu₂O/Ag₂O | 84–95% | Room temperature |

The boronic acid route excels in efficiency and safety, while the chlorination-amination method remains viable for large-scale production due to its high reproducibility .

Industrial-Scale Optimization

Solvent Recovery

Methanol/water mixtures in the boronic acid method allow >90% solvent recovery via distillation, reducing waste .

Catalyst Reusability

Cu₂O catalysts retain 80% activity after five cycles, minimizing costs .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methylpyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products:

Oxidation: Products include pyridine N-oxides.

Reduction: Products include secondary and tertiary amines.

Substitution: Products include halogenated and alkylated pyridines.

Scientific Research Applications

Pharmaceutical Applications

Nevirapine Synthesis

One of the primary applications of 3-amino-4-methylpyridine is in the synthesis of Nevirapine, an anti-HIV drug. Nevirapine is a non-nucleoside reverse transcriptase inhibitor used to prevent mother-to-child transmission of HIV during childbirth. The compound serves as a crucial intermediate in the synthetic pathway for Nevirapine, where it is transformed into various derivatives through chlorination and other reactions.

Synthesis Methods

Recent advancements have focused on improving the synthesis methods for this compound to enhance yield and reduce costs. For instance, one patent describes a method using 4-picoline-3-boronic acid as a starting material, which reacts with inorganic amides in the presence of metal oxides as catalysts to yield this compound efficiently .

| Synthesis Method | Starting Material | Catalyst | Yield (%) |

|---|---|---|---|

| Traditional Chlorination | This compound | N/A | Variable |

| Boronic Acid Method | 4-Picoline-3-boronic acid | Metal oxides | Up to 95 |

Organic Synthesis

Beyond its role in pharmaceuticals, this compound is utilized in various organic synthesis processes. It acts as a building block for synthesizing other nitrogen-containing compounds, which are vital in creating agrochemicals and specialty chemicals.

Case Study: Synthesis of Picoline Derivatives

A study reported the use of this compound as a precursor for synthesizing substituted picolines through various functionalization reactions. These derivatives have applications in agrochemicals and materials science due to their unique properties .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound are explored for their potential use as pesticides and herbicides. The nitrogen-containing structure provides a framework for developing novel agrochemical agents that can target specific pests or diseases.

Research Findings

Research has indicated that certain derivatives exhibit promising biological activity against common agricultural pests, suggesting that further exploration could lead to effective new products in crop protection .

Mechanism of Action

The mechanism of action of 3-Amino-4-methylpyridine involves its interaction with various molecular targets. In the case of its use in pharmaceuticals, it acts by inhibiting specific enzymes or receptors, thereby exerting its therapeutic effects. For example, in the synthesis of nevirapine, it targets the reverse transcriptase enzyme of HIV, inhibiting its activity and preventing viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following table compares 3-Amino-4-methylpyridine with key analogs, highlighting structural variations, physicochemical properties, and applications:

Key Structural and Functional Differences

Substituent Position and Electronic Effects

- Halogen vs. Alkyl Groups: Bromine in 3-Amino-4-bromopyridine increases molecular weight and polarizability compared to methyl groups, enhancing halogen bonding in crystal engineering . The trifluoromethyl group in 3-Amino-4-(trifluoromethyl)pyridine introduces strong electron-withdrawing effects, improving metabolic stability in drug candidates .

Biological Activity

3-Amino-4-methylpyridine (3-AMP) is an organic compound known for its diverse biological activities and applications in pharmaceutical chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₆H₈N₂, characterized by an amino group at the third position and a methyl group at the fourth position of the pyridine ring. Its structural uniqueness contributes to its reactivity and biological activity, making it a valuable intermediate in various chemical syntheses, particularly in pharmaceuticals.

Biochemical Pathways

3-AMP is primarily utilized as an intermediate in the synthesis of biologically active compounds, including the anti-AIDS drug nevirapine. The compound participates in important biochemical reactions such as the Suzuki–Miyaura cross-coupling reaction, which is essential for forming carbon-carbon bonds in organic synthesis .

Cellular Effects

Research indicates that 3-AMP influences cellular functions, including cell signaling pathways and gene expression. It has been shown to interact with various biomolecules, which can lead to enzyme inhibition or activation, impacting cellular metabolism .

Antitumor Activity

Studies have demonstrated that 3-AMP exhibits antitumor properties. It has been evaluated against murine models of lung carcinoma and melanoma, showing improved efficacy compared to its parent compounds. Specifically, phosphate prodrugs of 3-AMP have been synthesized that enhance its biological activity and safety profiles, suggesting potential as novel anticancer agents .

Enzyme Inhibition

3-AMP has been identified as a potent inhibitor of ribonucleotide reductase (RR), a critical enzyme in DNA synthesis. Inhibitors of RR are crucial for cancer therapy as they can impede cellular replication. This compound's ability to bind effectively to the enzyme's active site positions it as a candidate for further development in cancer treatments .

Case Studies

- Antitumor Efficacy : A study reported that phosphate prodrugs of 3-AMP displayed enhanced antitumor activity against murine models, indicating its potential as an effective treatment option for cancers .

- Enzyme Inhibition : Another investigation highlighted that derivatives of 3-AMP demonstrated high affinity for RR, suggesting that modifications could lead to more effective inhibitors for therapeutic use against tumors .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to similar compounds:

| Compound | Antitumor Activity | Enzyme Inhibition | Antibacterial Activity |

|---|---|---|---|

| This compound | High | Strong | Moderate |

| 2-Amino-4-methylpyridine | Moderate | Weak | Significant |

| 3-Aminopyridine | Low | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-4-methylpyridine, and what are their key intermediates?

The synthesis of this compound typically involves reduction of nitro precursors or nucleophilic substitution. For example, 4-nitro-2,3,5-trimethylpyridine-N-oxide can be reduced using hydrazine hydrate and Raney nickel in ethanol under reflux, followed by crystallization to yield amino-substituted derivatives . Another approach involves reacting α-chloro carbocations with ammonia or amines, as seen in analogous pyridine derivative syntheses . Key intermediates include nitro precursors and halogenated intermediates (e.g., bromo- or chloro-methylpyridines), which undergo substitution or catalytic reduction.

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern on the pyridine ring. Infrared (IR) spectroscopy identifies functional groups like NH₂. Mass spectrometry (MS) determines molecular weight and fragmentation patterns. X-ray crystallography (as used for related compounds) resolves hydrogen-bonding networks and crystal packing, which influence reactivity and stability .

Q. What safety protocols are recommended for handling this compound in the lab?

Safety measures include wearing nitrile gloves, lab coats, and eye protection. In case of skin contact, wash with soap and water (P302+352). Avoid inhalation (use fume hoods) and store in locked, dry conditions (P405). Spills should be collected using inert absorbents and disposed of per local regulations (P501) .

Advanced Research Questions

Q. How does the methyl group’s position influence the electronic and steric properties of this compound in coordination chemistry?

The methyl group at the 4-position introduces steric hindrance, affecting ligand-metal binding modes. Electronically, it donates weakly via hyperconjugation, modulating the pyridine ring’s basicity. This impacts the formation of Schiff base ligands and metal complexes, as seen in studies of analogous pyridinamine derivatives . Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies resolve contradictions in reaction yields when synthesizing this compound derivatives?

Contradictions often arise from competing pathways (e.g., over-reduction or byproduct formation). Optimization includes:

- Temperature control during hydrazine reductions to prevent side reactions .

- Using protecting groups for the amino moiety during functionalization .

- Screening catalysts (e.g., Pd/C vs. Raney nickel) to improve selectivity . Reaction monitoring via TLC or HPLC-MS ensures intermediate stability .

Q. How can hydrogen-bonding interactions in this compound crystals inform material design?

X-ray studies of related compounds show that N–H···N and N–H···O hydrogen bonds form supramolecular networks, creating channels or layered structures. These interactions enhance thermal stability and solubility profiles. For example, 4-Amino-2,3,5-trimethylpyridine monohydrate forms a 3D network via Owater–H···Npyridine bonds, suggesting potential for designing porous materials .

Q. What role does this compound play in synthesizing bioactive heterocycles?

It serves as a precursor for fused heterocycles like imidazopyridines. For instance, reacting halogenated derivatives with nucleophiles (e.g., cyanide or thiocyanate) can yield pharmacologically active compounds. The amino group facilitates cyclization and functionalization, as demonstrated in antiviral agent synthesis .

Q. Methodological Notes

- Synthetic Optimization : Use kinetic studies to identify rate-limiting steps in nitro reductions .

- Computational Tools : Employ Gaussian or ORCA for modeling reaction mechanisms and electronic effects .

- Crystallography : Submit crystals to synchrotron facilities for high-resolution diffraction data .

Properties

IUPAC Name |

4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-2-3-8-4-6(5)7/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKMZYWDWWIWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187867 | |

| Record name | 3-Pyridinamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-27-1 | |

| Record name | 3-Amino-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinamine, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PYRIDINAMINE, 4-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HN55RQ07B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.